2-Chloro-3-(4-tetrahydropyranyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-3-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12ClNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
OTDXDRUBMCTXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Significance of Halogenated Pyridine Scaffolds in Organic Synthesis
Halogenated pyridines are a class of heterocyclic compounds that serve as pivotal building blocks in modern organic synthesis. nih.gov The pyridine (B92270) ring itself is a common feature in many natural products and pharmaceuticals, and the introduction of a halogen atom dramatically enhances its synthetic versatility. researchgate.netresearchgate.net
The carbon-halogen bond on the electron-deficient pyridine ring is a reactive site that can be readily transformed through various cross-coupling and nucleophilic substitution reactions. chempanda.com This allows for the strategic introduction of diverse functional groups, making halopyridines key intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov For instance, the chlorine atom in a 2-chloropyridine (B119429) can be displaced by a range of nucleophiles, providing a pathway to more complex substituted pyridines. chempanda.com
The position of the halogen atom influences the reactivity of the pyridine ring. The electron-withdrawing nature of the nitrogen atom makes the C-2 and C-4 positions particularly susceptible to nucleophilic attack. chempanda.com Consequently, compounds like 2-chloropyridine are valuable precursors for creating a wide array of 2-substituted pyridine derivatives. chempanda.comwikipedia.org The strategic placement of halogens is a cornerstone of medicinal chemistry, often used to modulate a molecule's biological activity and pharmacokinetic properties. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₄ClN | ontosight.ai |
| Molecular Weight | 113.54 g/mol | nih.gov |
| Boiling Point | 166 °C | wikipedia.org |
| Density | 1.20 g/mL | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
Role of Tetrahydropyran Moieties in Advanced Molecular Architectures
The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is another privileged scaffold found in a vast number of biologically active compounds. guidechem.comresearchgate.net It is a core component of many natural products, including marine toxins, pheromones, and notable anticancer agents like bryostatin (B1237437) and eribulin. guidechem.com The inclusion of THP moieties in molecular design is a strategic choice to influence a compound's properties and biological function.
In drug discovery, the THP moiety is often used as a bioisostere for other cyclic structures, such as cyclohexane. pharmablock.com Replacing a methylene (B1212753) group (CH₂) with an oxygen atom to form the THP ring can improve physicochemical properties by reducing lipophilicity and potentially introducing a hydrogen bond acceptor site. pharmablock.com These modifications can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate. pharmablock.com For example, the incorporation of an amino-THP substituent was a key feature in the development of gilteritinib (B612023) (Xospata), an approved treatment for acute myeloid leukemia. pharmablock.com The THP ring's conformational rigidity can also be advantageous, as it reduces the entropic penalty upon binding to a biological target. pharmablock.com
| Compound | Biological Significance | Reference |
|---|---|---|
| Bryostatin | Anticancer agent | guidechem.com |
| Eribulin | Anticancer agent | guidechem.com |
| Gilteritinib | FLT3 kinase inhibitor for AML | pharmablock.com |
| Darunavir (DRV) | HIV protease inhibitor | nih.gov |
Structural Context of 2 Chloro 3 4 Tetrahydropyranyl Pyridine
The molecule 2-Chloro-3-(4-tetrahydropyranyl)pyridine combines the reactive 2-chloropyridine (B119429) core with a tetrahydropyranyl substituent at the C-3 position. This specific arrangement of functional groups dictates its potential chemical behavior and utility.
The chlorine atom at the C-2 position activates the ring for nucleophilic aromatic substitution, a key reaction for further functionalization. The adjacent C-3 position, being ortho to the chlorine, is electronically influenced by both the nitrogen heteroatom and the halogen. The placement of the bulky, non-planar tetrahydropyranyl group at this C-3 position would sterically hinder the C-2 position, potentially modulating the rate and regioselectivity of substitution reactions.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Key Structural Features | Electron-deficient pyridine (B92270) ring; Nucleophilic substitution site at C-2; Saturated heterocyclic THP moiety at C-3 |
Synthetic Pathways to this compound: A Methodological Overview
The synthesis of this compound, a substituted pyridine derivative, involves strategic functionalization of the pyridine core and the subsequent installation of a tetrahydropyranyl (THP) moiety. This article outlines key synthetic methodologies, focusing on the construction of the 2-chloro-3-substituted pyridine framework and the various approaches for introducing the C-linked THP group at the C-3 position.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 4 Tetrahydropyranyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C-2) and para (C-4) to the nitrogen. youtube.comstackexchange.com This reactivity is significantly enhanced in 2-chloropyridine (B119429) derivatives, where the chlorine atom can act as a leaving group. The reaction proceeds through a stepwise addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. researchgate.netvaia.com
The chlorine atom at the C-2 position of the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). When a nucleophile attacks the C-2 carbon, the aromaticity of the ring is temporarily disrupted, forming a resonance-stabilized anionic intermediate. vaia.com The stability of this intermediate is the key to the reaction's feasibility. For attack at the C-2 (or C-4) position, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comaskfilo.comvaia.com This is not possible when attack occurs at the C-3 position, making 3-chloropyridine (B48278) much less reactive towards nucleophiles. askfilo.comchegg.comaskfilo.com
Consequently, the C-2 chlorine can be displaced by a variety of nucleophiles, though the reaction conditions can be demanding for unactivated pyridines. While 2-chloropyridine is significantly more reactive than chlorobenzene, it is often found that 4-chloropyridine (B1293800) is even more reactive. vaia.comuoanbar.edu.iq This enhanced reactivity at the C-4 position is sometimes attributed to reduced steric hindrance from the nitrogen's lone pair and the formation of a more stable, symmetric intermediate compared to the C-2 attack. uoanbar.edu.iqstackexchange.com
Table 1: General Reactivity of 2-Chloropyridine in SNAr Reactions
| Nucleophile | Typical Product | General Reaction Conditions | Relative Reactivity Notes |
|---|---|---|---|
| Amines (e.g., RNH₂) | 2-Aminopyridines | Often requires elevated temperatures or catalysis. | Electron-withdrawing groups on the pyridine ring facilitate the reaction. nih.gov |
| Alkoxides (e.g., RO⁻) | 2-Alkoxypyridines | Commonly used with a corresponding alcohol as solvent. | A standard method for generating pyridine ethers. youtube.com |
| Thiolates (e.g., RS⁻) | 2-Thioetherpyridines | Generally highly effective nucleophiles for this transformation. | Kinetics often follow second-order, consistent with an addition-elimination mechanism. rsc.org |
| Glutathione | 2-Glutathionylpyridines | Can be enzyme-catalyzed (e.g., by GST). | Reaction rate is influenced by substituents on the pyridine ring. researchgate.netnih.gov |
The 3-(4-tetrahydropyranyl) group is attached to the pyridine ring via a carbon-carbon bond, functioning as an alkyl substituent. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. libretexts.org In the context of nucleophilic aromatic substitution, the presence of an electron-donating group on the aromatic ring is deactivating.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) reactions on pyridine are notoriously difficult. wikipedia.org The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. quora.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the electron-withdrawing effect, further deactivating the ring to a level often compared to that of nitrobenzene. quora.comyoutube.com
For 2-Chloro-3-(4-tetrahydropyranyl)pyridine, the directing effects of the substituents must be considered:
Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-position (C-3 and C-5).
C-2 Chlorine : Deactivating via induction but directs ortho- and para- (to C-3 and C-5).
C-3 Tetrahydropyranyl (Alkyl) Group : Weakly activating and directs ortho- and para- (to C-2, C-4, and C-6).
The powerful deactivating and meta-directing influence of the nitrogen (or protonated nitrogen) is the dominant factor. Since the C-3 position is already substituted, the most likely position for an electrophilic attack is C-5. However, the combined deactivating effects of the nitrogen and the chlorine atom at C-2 make the ring extremely unreactive. Consequently, forcing conditions would be required, and yields are expected to be very low. quora.comquora.com
Transformations Involving the Tetrahydropyranyl Moiety
It is crucial to distinguish the C-substituted tetrahydropyran (B127337) ring in this molecule from the commonly used tetrahydropyranyl (THP) ether protecting group. A THP ether is an acetal, which is characteristically stable in basic conditions but labile to acid. organic-chemistry.orgthieme-connect.de In contrast, the tetrahydropyranyl group in this compound is a cyclic ether, and its reactivity is analogous to other saturated cyclic ethers like tetrahydrofuran (B95107) (THF).
Saturated cyclic ethers like tetrahydropyran are generally unreactive and require strong acids for cleavage. researchgate.net Ring-opening would typically proceed via protonation of the ether oxygen, followed by an SN2 attack by a strong nucleophile (often the conjugate base of the acid used, such as Br⁻ or I⁻). The attack would occur at one of the adjacent carbon atoms (C-2' or C-6' of the tetrahydropyran ring). Such reactions often require harsh conditions, including concentrated hydrohalic acids (HBr or HI) and elevated temperatures. Milder acidic conditions are unlikely to cause ring-opening. rsc.org
The tetrahydropyran ring is a robust functional group. As a simple cyclic ether, it is stable across a wide range of chemical conditions, which contrasts sharply with the lability of THP acetals used for alcohol protection. organic-chemistry.orgthieme-connect.deresearchgate.net
Table 2: Chemical Stability of the Tetrahydropyran Ring Moiety
| Condition/Reagent Type | Stability | Rationale |
|---|---|---|
| Strong Bases (e.g., NaOH, NaNH₂, n-BuLi) | Stable | Ethers lack acidic protons and are resistant to basic cleavage. thieme-connect.de |
| Nucleophiles (e.g., Amines, Alkoxides) | Stable | The C-O bonds are not electrophilic enough to react with common nucleophiles. |
| Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Stable | Ether linkages are not reducible under standard catalytic hydrogenation or with common hydrides. thieme-connect.de |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | Resistant to attack by organometallic nucleophiles. thieme-connect.de |
| Mild Acidic Conditions (e.g., aq. HCl pH > 2, Acetic Acid) | Stable | Unlike acetals (THP protecting groups), ethers require strong acid for protonation and cleavage. rsc.org |
| Strong Protic/Lewis Acids (e.g., conc. HBr, BBr₃) | Unstable (Ring-Opening) | Strong acids can protonate the ether oxygen, facilitating nucleophilic ring-opening. researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chlorine atom at the C2 position of the pyridine ring renders this compound a suitable electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.
Palladium catalysts are highly effective in facilitating coupling reactions involving aryl chlorides, including 2-chloropyridines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine derivative with an organoboron reagent, typically a boronic acid or ester. For simple 2-chloropyridines, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have proven effective. thieme-connect.com More complex and sterically hindered substrates may require more advanced catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition of the C-Cl bond. researchgate.net The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium phosphate. thieme-connect.comnih.gov
Heck Reaction: The Heck reaction involves the coupling of the 2-chloropyridine derivative with an alkene. wikipedia.org Palladium(II) acetate (B1210297) or palladium chloride are common catalyst precursors, often used in conjunction with phosphine ligands. wikipedia.orgmdpi.com A base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.orglibretexts.org The reaction is a powerful method for vinylation of the pyridine ring at the C2 position. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the 2-chloropyridine derivative with a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). synarchive.comlibretexts.org An amine base, such as triethylamine or diethylamine, is typically used as the solvent and base. libretexts.org Copper-free Sonogashira protocols have also been developed, which are advantageous for avoiding issues related to copper acetylide homocoupling. nih.gov
The following interactive table summarizes typical conditions for these transformations based on studies of analogous 2-chloropyridines.
| Reaction Type | Palladium Catalyst | Ligand(s) | Base | Solvent(s) | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | PPh₃, Buchwald ligands, NHCs | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water | Aryl/Vinyl Boronic Acid |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | Alkene |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | Terminal Alkyne |
This table represents a generalized summary for 2-chloropyridine substrates. Optimal conditions for this compound would require empirical screening.
Regioselectivity: In pyridine systems containing multiple halogen substituents, palladium-catalyzed cross-coupling reactions typically exhibit high regioselectivity. For dihalopyridines, the halide atom adjacent to the nitrogen (the C2 or C6 position) is conventionally more reactive. nih.gov This enhanced reactivity is attributed to the electronic nature of the pyridine ring, where the carbon atom at the C2 position is more electrophilic, and the C2-Cl bond is weaker, facilitating oxidative addition to the palladium(0) catalyst. Therefore, for this compound, the coupling reaction is expected to occur exclusively at the C2 position. While certain bulky ligands can sometimes alter or reverse this inherent selectivity in di-substituted systems, in a mono-chlorinated substrate like this, the reaction site is predetermined. nih.gov
Stereoselectivity: The tetrahydropyranyl substituent at the C3 position does not inherently confer chirality to the molecule unless the tetrahydropyran ring itself is substituted. The primary considerations for stereoselectivity in these coupling reactions arise from the coupling partner.
In Heck reactions , the addition of the palladium-aryl intermediate across the double bond of the alkene is typically a syn-addition, followed by a syn-β-hydride elimination. This often results in the formation of the (E)-alkene as the major product. organic-chemistry.org
In Suzuki reactions involving chiral secondary alkylboron reagents, the stereochemistry of the product can depend on the reaction conditions, with pathways leading to either retention or inversion of the stereocenter being identified.
The coupling reaction itself does not typically affect the stereochemistry of the tetrahydropyranyl group.
Mechanistic Studies of Key Transformations
The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.org DFT computations and experimental studies on related chloropyridine systems provide a clear framework for understanding these transformations. chemrxiv.orgchemrxiv.org
The catalytic cycles for the Suzuki, Heck, and Sonogashira reactions, as applied to this compound, involve several key steps and intermediates:
Activation and Oxidative Addition: The cycle begins with an active Pd(0) species, often coordinated to phosphine ligands (L). This complex undergoes oxidative addition with this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides. nih.gov The palladium atom inserts into the C-Cl bond, forming a square planar Pd(II) intermediate, [Ar-Pd(L)₂-Cl], where 'Ar' is the 3-(4-tetrahydropyranyl)pyridin-2-yl group. libretexts.org
Transmetalation (Suzuki and Sonogashira) or Migratory Insertion (Heck):
Suzuki: The organoboron reagent, activated by the base, undergoes transmetalation with the Pd(II) intermediate. The aryl or vinyl group from the boronate replaces the chloride on the palladium complex, forming a new diorganopalladium(II) intermediate, [Ar-Pd(L)₂-R].
Sonogashira: In the copper-catalyzed variant, the terminal alkyne first reacts with the copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex. wikipedia.org In copper-free systems, the alkyne, activated by the base, coordinates directly to the palladium center before deprotonation and formation of the diorganopalladium(II) species. wikipedia.org
Heck: The alkene coordinates to the Pd(II) center. This is followed by a migratory insertion (carbopalladation), where the pyridyl group is transferred to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. wikipedia.orgyoutube.com
β-Hydride Elimination (Heck only): The σ-alkylpalladium(II) intermediate formed in the Heck reaction undergoes β-hydride elimination to form the final alkenylated pyridine product and a hydridopalladium(II) complex, [H-Pd(L)₂-Cl]. youtube.com
Reductive Elimination: For all three reaction types, the final carbon-carbon bond-forming step is reductive elimination from a Pd(II) intermediate. This step forms the desired coupled product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The base present in the reaction mixture neutralizes the generated HX species, completing the cycle. libretexts.org
While specific kinetic and thermodynamic data for this compound are not available, general principles governing these reactions provide valuable insight.
Synthetic Applications and Derivatization of 2 Chloro 3 4 Tetrahydropyranyl Pyridine
Building Block for Complex Heterocyclic Systems
While no specific examples of using 2-Chloro-3-(4-tetrahydropyranyl)pyridine as a building block for complex heterocyclic systems have been found, the general reactivity of 2-chloropyridines suggests its potential in this area.
Synthesis of Fused-Ring Pyridine (B92270) Derivatives
The 2-chloro-substituted pyridine core is a common precursor for the synthesis of fused-ring systems. Generally, the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the formation of new rings. For instance, intramolecular cyclization reactions involving a nucleophilic side chain at the 3-position could potentially lead to the formation of fused heterocycles. However, no literature specifically describes such transformations starting from this compound.
Incorporation into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules. Pyridine derivatives often participate in MCRs, acting as one of the key components. The reactivity of the chloro and pyridine nitrogen atoms could theoretically allow this compound to be incorporated into such reaction cascades. There is, however, no documented evidence of its use in any specific multi-component reaction.
Precursor in Organic Synthesis
The functional groups present in this compound, namely the chloropyridine and tetrahydropyran (B127337) moieties, offer potential sites for further chemical modification.
Introduction of Diverse Functional Groups at the Pyridine Ring
The chlorine atom at the 2-position of the pyridine ring is expected to be susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Typical transformations for 2-chloropyridines include reactions with amines, alcohols, and thiols to yield the corresponding substituted pyridines. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are well-established methods for forming new carbon-carbon bonds at the chloro-substituted position. While these reactions are standard for this class of compounds, their application to this compound has not been specifically reported.
Chemical Modifications of the Tetrahydropyranyl Moiety
The tetrahydropyran (THP) group is generally stable under a variety of reaction conditions. However, it can be cleaved under acidic conditions to reveal a hydroxyl group. Furthermore, reactions targeting the C-H bonds of the THP ring are possible, although they often require harsh conditions and may lack selectivity. No literature was found describing chemical modifications of the tetrahydropyranyl moiety specifically within the context of this compound.
Role in the Synthesis of Agrochemical Precursors
Chlorinated pyridine derivatives are important intermediates in the synthesis of various agrochemicals. For example, compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are precursors to herbicides and insecticides. The structural features of this compound could potentially be of interest in the development of new agrochemical candidates. Nevertheless, there is no information in the available literature linking this specific compound to the synthesis of any agrochemical precursors.
Intermediate in the Preparation of Advanced Materials
Based on a comprehensive review of available scientific literature and patent databases, there is currently no documented evidence of This compound being utilized as an intermediate in the synthesis of advanced materials. Searches for its application in fields such as organic electronics, polymer chemistry, or the development of novel functional materials did not yield specific research findings detailing its use in these areas.
While substituted pyridines and tetrahydropyran moieties are individually important scaffolds in various chemical syntheses, including pharmaceuticals and agrochemicals, the specific application of this particular compound in materials science is not reported in the consulted sources. Consequently, detailed research findings, synthetic pathways to advanced materials, or corresponding data tables for this specific application cannot be provided.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in contemporary chemical research. Future investigations into the synthesis of 2-Chloro-3-(4-tetrahydropyranyl)pyridine should prioritize the development of novel and sustainable routes that improve upon existing methodologies.
Key Research Objectives:
Green Chemistry Approaches: Exploration of green chemistry principles in the synthesis of pyridine (B92270) and its derivatives is an active area of research. rasayanjournal.co.inmdpi.commdpi.comresearcher.life Future work could focus on applying these principles to the synthesis of the target molecule, such as utilizing solvent-free reaction conditions, employing reusable catalysts, and designing one-pot multicomponent reactions to minimize waste and energy consumption. mdpi.comnih.govnih.gov For instance, developing a one-pot synthesis from readily available starting materials would represent a significant advancement in terms of efficiency and sustainability.
Catalytic C-H Activation: Direct C-H functionalization of the pyridine ring offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. Research into late-stage C-H activation could provide a direct route to introduce the tetrahydropyranyl moiety onto a 2-chloropyridine (B119429) core, or conversely, to chlorinate the 2-position of a 3-(4-tetrahydropyranyl)pyridine precursor.
Novel Reagents and Catalysts: Investigating the use of novel, non-toxic, and earth-abundant metal catalysts for the key bond-forming steps could significantly enhance the sustainability of the synthesis. Furthermore, the development of highly regioselective reactions will be crucial for controlling the substitution pattern on the pyridine ring. rsc.org
Exploration of Asymmetric Synthesis and Chiral Induction
The tetrahydropyran (B127337) ring in this compound contains a chiral center at the point of attachment to the pyridine ring. The stereochemistry at this center could have a profound impact on the biological activity or material properties of the compound. Therefore, the development of asymmetric synthetic routes is a critical area for future exploration.
Potential Research Avenues:
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of the target molecule. nih.govacs.orgunimi.itnih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction could be explored to introduce the tetrahydropyranyl group with high enantioselectivity. nih.govacs.org
Substrate-Controlled Diastereoselective Synthesis: Employing chiral starting materials or auxiliaries can induce stereoselectivity in the formation of the tetrahydropyran ring or its attachment to the pyridine core. nih.govnih.gov Ring-expansion strategies of smaller chiral heterocycles could also be investigated as a pathway to the desired chiral tetrahydropyran-substituted pyridine. nih.gov
Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for resolving racemic mixtures. Future research could explore the use of enzymes, such as lipases or hydrolases, to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer.
Application of Flow Chemistry and Continuous Processing
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. beilstein-journals.org Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Future Research Directions:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound would enable on-demand production and facilitate process optimization. beilstein-journals.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.govnih.gov This would be particularly beneficial for reactions that are exothermic or involve hazardous reagents. researchgate.net
Microreactor Technology: The use of microreactors can enhance heat and mass transfer, leading to improved reaction rates and selectivities. organic-chemistry.org Research into optimizing reaction conditions within a microfluidic setup could lead to higher yields and purities.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques, such as chromatography and spectroscopy, into a continuous flow setup would allow for real-time monitoring and control of the reaction, ensuring consistent product quality.
Advanced Mechanistic Insights through In Situ Spectroscopy
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing routes and developing new ones. The use of in situ spectroscopic techniques can provide real-time information about the formation of intermediates and the kinetics of the reaction.
Potential Spectroscopic Studies:
In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of a reaction in real-time, identifying key intermediates and transition states. researchgate.net This information can be invaluable for elucidating the reaction pathway and identifying potential bottlenecks.
Raman Spectroscopy: This technique is particularly useful for studying reactions in heterogeneous systems and can provide information about the structure of catalytic species and their interaction with reactants.
Mass Spectrometry: Real-time mass spectrometry can be used to identify and quantify reaction components, providing insights into the kinetics and mechanism of complex reaction networks.
Synergistic Experimental and Computational Research
The combination of experimental and computational chemistry offers a powerful approach to understanding and predicting chemical reactivity. nih.govnih.govufl.eduresearchgate.netlupinepublishers.comresearchgate.netraco.catacs.org Future research on this compound would greatly benefit from a synergistic approach that integrates experimental synthesis and characterization with theoretical modeling.
Areas for Collaborative Research:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and reactivity of the molecules involved in the synthesis, providing insights into reaction mechanisms and predicting the feasibility of new synthetic routes. researchgate.netresearchgate.netraco.cat
Molecular Docking and Dynamics Simulations: If the target molecule is intended for a biological application, computational docking and molecular dynamics simulations can be used to predict its binding affinity and mode of interaction with a biological target, guiding the design of more potent analogues. nih.govufl.edu
Predictive Modeling: By combining experimental data with computational models, it may be possible to develop predictive models for the synthesis and properties of new derivatives of this compound, accelerating the discovery of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
